5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one
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Overview
Description
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one, also known as NPD1, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Mechanism Of Action
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one exerts its neuroprotective effects through multiple mechanisms. It can activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one can also inhibit the activation of microglia, which are immune cells in the brain that can produce harmful substances under certain conditions.
Biochemical And Physiological Effects
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to reduce oxidative stress and inflammation in various cell and animal models. It can also improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and ischemic stroke.
Advantages And Limitations For Lab Experiments
One advantage of 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects in the brain. However, 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Future Directions
Future research on 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one could focus on its potential therapeutic applications in other diseases, such as multiple sclerosis and traumatic brain injury. Additionally, further studies could investigate the optimal dosage and administration methods of 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one for maximum efficacy. Finally, research could explore the potential side effects of 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one and ways to mitigate them.
In conclusion, 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is a synthetic compound that has shown promise as a potential therapeutic agent for various diseases. Its neuroprotective effects have been demonstrated through multiple mechanisms, and further research could lead to new treatments for these diseases.
Synthesis Methods
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is synthesized through a multi-step process involving the condensation of 2-nitroaniline with hydrazine hydrate to form 2-(2-nitrophenyl)hydrazine. This intermediate is then reacted with 5-nitroisatin in the presence of a catalyst to yield 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one.
Scientific Research Applications
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Research has shown that 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one can protect neurons from oxidative stress and inflammation, which are common factors in these diseases.
properties
CAS RN |
21303-43-5 |
---|---|
Product Name |
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one |
Molecular Formula |
C14H9N5O5 |
Molecular Weight |
327.25 g/mol |
IUPAC Name |
5-nitro-3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C14H9N5O5/c20-14-13(9-7-8(18(21)22)5-6-10(9)15-14)17-16-11-3-1-2-4-12(11)19(23)24/h1-7,15,20H |
InChI Key |
KEMGCBREPNRODV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
Other CAS RN |
21303-43-5 |
Origin of Product |
United States |
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